N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE
Overview
Description
N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound that features a tetrahydroquinoline moiety linked to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE typically involves the functionalization of 1,2,3,4-tetrahydroquinoline. One common method is the multicomponent reaction (MCR) strategy, which improves atom economy, selectivity, and yield . The reaction conditions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of heterogeneous catalysts and environmentally friendly reagents is a growing trend in industrial organic synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in neuroinflammatory processes, leading to the modulation of these pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core structure and is known for its broad range of biological activities.
N-(1,2,3,4-Tetrahydroquinoline-1-carbonothioyl)benzamide: A structurally similar compound with a thioamide group instead of a carbonyl group.
Uniqueness
N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-9-2-1-3-10-18)24-20-13-6-11-19(16-20)23(27)25-15-7-12-17-8-4-5-14-21(17)25/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHUWDDFCIGSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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